2-pyridazin-3-yl-2H-pyrazol-3-ylamine
Description
Contextual Significance of Nitrogen-Rich Heterocyclic Compounds in Chemical Research
Nitrogen-containing heterocyclic compounds are a major class of organic molecules that form the backbone of numerous biologically active substances. nih.gov Statistically, more than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-based rings being the most frequent. nih.govijnrd.org This prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.govmdpi.com
The importance of these compounds stems from their widespread presence in nature, forming the core of essential biomolecules like vitamins, hormones, and antibiotics. nih.gov Synthetic nitrogen heterocycles are also integral to a vast number of pharmaceuticals, demonstrating a wide spectrum of therapeutic applications. nih.gov The unique structural and electronic properties conferred by the nitrogen atoms, such as their ability to form hydrogen bonds, contribute significantly to their biological activity. nih.gov This ability to interact with biological targets like DNA and proteins makes them indispensable pharmacophores in modern drug design and discovery. nih.govnih.gov
The versatility of nitrogen heterocycles extends beyond medicine into agrochemicals and material science. scispace.commdpi.com Their diverse applications have made the synthesis and study of new heterocyclic systems a focal point of contemporary organic chemistry research.
Rationale for Investigating 2-pyridazin-3-yl-2H-pyrazol-3-ylamine
The scientific interest in this compound arises from the established pharmacological potential of its constituent heterocyclic systems: pyridazine (B1198779) and aminopyrazole. The strategic combination of these two moieties into a single molecular entity offers the prospect of novel or enhanced biological activities.
Pyridazine Scaffold: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural feature in many compounds with diverse pharmacological properties. nih.gov Derivatives of pyridazinone, a related structure, have been shown to exhibit a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects. scispace.comnih.gov
Aminopyrazole Scaffold: The pyrazole (B372694) ring is a five-membered heterocycle that is also a prominent scaffold in medicinal chemistry. mdpi.comnih.gov Pyrazole-containing drugs are used clinically for various conditions, including inflammation and cancer. mdpi.commdpi.com The addition of an amino group to the pyrazole ring, creating an aminopyrazole, provides a versatile framework for drug discovery, with derivatives showing potential as anticancer and anti-inflammatory agents. mdpi.comchim.it
The fusion of a pyridazine ring with a pyrazole ring into a single molecule has been explored, with resulting compounds demonstrating hypotensive, anti-inflammatory, antibacterial, and antioxidant activities. researchgate.net The incorporation of an amino group is a common strategy in medicinal chemistry to modulate physicochemical properties and enhance biological interactions. Therefore, the investigation of this compound is driven by the hypothesis that this specific combination of pharmacophores could lead to a compound with significant and potentially unique therapeutic value.
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related compounds is multifaceted, primarily focusing on its chemical synthesis and the evaluation of its biological properties. The principal objectives of such research can be summarized as follows:
Development of Synthetic Methodologies: A primary goal is to establish efficient and versatile synthetic routes to produce this compound and its derivatives. This involves exploring various chemical reactions and conditions, such as the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles, which are common methods for synthesizing aminopyrazoles. chim.it Research has been conducted on synthesizing pyridazin-3-one derivatives and other related structures, which can serve as precursors or models for the target compound. nih.govnih.govmdpi.com
Structural Characterization and Physicochemical Analysis: Once synthesized, a crucial objective is the thorough characterization of the molecule's structure using modern analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. Understanding its three-dimensional structure and physicochemical properties is essential for interpreting its biological activity.
Exploration of Pharmacological Potential: A significant portion of the research is dedicated to investigating the compound's potential as a therapeutic agent. Based on the activities of its parent heterocycles, research objectives include screening for a range of biological activities. The potential for anti-inflammatory activity is a key area of interest, given that both pyridazine and pyrazole moieties are found in known anti-inflammatory drugs. scispace.cominternationalscholarsjournals.commdpi.com Other potential applications that may be explored include anticancer, antimicrobial, and neuropharmacological activities. scispace.comnih.gov
Structure-Activity Relationship (SAR) Studies: A further objective is to synthesize a series of related analogues to establish structure-activity relationships. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects, which is critical for optimizing lead compounds in drug discovery.
The following table summarizes the key research areas and their respective objectives for compounds in the pyridazinyl-pyrazolyl amine class.
| Research Area | Objectives |
| Synthetic Chemistry | Develop efficient and scalable synthetic pathways. |
| Synthesize a library of derivatives for SAR studies. | |
| Analytical Chemistry | Confirm the chemical structure and purity of synthesized compounds. |
| Determine physicochemical properties (e.g., solubility, stability). | |
| Pharmacology | Screen for a broad range of biological activities (e.g., anti-inflammatory, anticancer). |
| Determine the mechanism of action for any observed biological effects. | |
| Computational Chemistry | Predict potential biological targets and binding modes through molecular docking. |
| Model ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
The following table outlines some of the biological activities associated with the core heterocyclic structures found in this compound.
| Heterocyclic Core | Reported Biological Activities |
| Pyridazine | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial, Antihypertensive scispace.comnih.gov |
| Pyrazole | Anti-inflammatory, Analgesic, Anticancer, Antiviral, Antidepressant mdpi.commdpi.com |
| Aminopyrazole | Anticancer, Anti-inflammatory, Kinase Inhibition mdpi.com |
| Pyridazinyl-Pyrazole | Hypotensive, Anti-inflammatory, Antibacterial, Antioxidant, Plant Growth Stimulation researchgate.netinternationalscholarsjournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridazin-3-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-5-10-12(6)7-2-1-4-9-11-7/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQYQWBHUZRVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyridazin 3 Yl 2h Pyrazol 3 Ylamine
Historical and Modern Synthetic Approaches to Pyrazole (B372694) and Pyridazine (B1198779) Cores
The construction of the pyrazole and pyridazine rings has been a subject of extensive research for over a century, leading to a wide array of synthetic protocols.
Pyrazole Core Synthesis: Historically, the synthesis of the pyrazole ring dates back to 1883, when Ludwig Knorr reported the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.commdpi.comwikipedia.org This method, known as the Knorr pyrazole synthesis, remains a fundamental and widely used approach, typically involving the reaction of a β-diketone with hydrazine to form the pyrazole ring, though it can sometimes result in a mixture of regioisomers. mdpi.comnih.gov Another classical method was developed by Hans von Pechmann in 1898, utilizing the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
Modern synthetic chemistry has introduced more sophisticated and efficient methods. organic-chemistry.org The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a powerful, often catalyst-free, method for constructing the pyrazole ring with high regioselectivity. rsc.org Multicomponent reactions (MCRs) have also gained prominence as they allow for the construction of complex, polysubstituted pyrazoles in a single step from simple precursors, enhancing efficiency and atom economy. nih.govias.ac.in Furthermore, transition-metal-catalyzed reactions, such as copper- or palladium-catalyzed cyclizations, have enabled the synthesis of previously inaccessible pyrazole derivatives under mild conditions. organic-chemistry.orgmdpi.com
Interactive Table: Key Synthetic Approaches to the Pyrazole Core
| Method | Precursors | Key Features | Era |
|---|---|---|---|
| Knorr Synthesis | 1,3-Diketones + Hydrazines | Foundational, widely used, potential for regioisomers. mdpi.comwikipedia.org | Historical |
| Pechmann Synthesis | Acetylene + Diazomethane | Classical method. wikipedia.org | Historical |
| 1,3-Dipolar Cycloaddition | Diazo Compounds + Alkynes | High regioselectivity, often catalyst-free. rsc.org | Modern |
| Multicomponent Reactions | e.g., Aldehyde, Alkyne, Hydrazine | High efficiency, one-pot synthesis of complex pyrazoles. nih.govias.ac.in | Modern |
| Metal-Catalyzed Cyclization | Various | Mild conditions, broad substrate scope. organic-chemistry.org | Modern |
Pyridazine Core Synthesis: The synthesis of the pyridazine core often involves the reaction of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. This can include γ-keto acids cyclizing with hydrazine hydrate (B1144303) to form dihydropyridazinones, which can be subsequently aromatized. scispace.com Aza-Diels-Alder reactions, particularly those involving inverse electron demand, represent a modern approach where an electron-deficient diene, such as a 1,2,3-triazine, reacts with a dienophile to form the pyridazine ring under neutral, metal-free conditions. organic-chemistry.org Multicomponent syntheses have also been developed, for instance, using arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst to produce pyridazinones efficiently. scispace.com
Targeted Synthesis of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine
The targeted synthesis of this compound involves the strategic connection of a pyridazine precursor to a three-carbon unit to form the pyrazole ring. A key intermediate for this process is 3-hydrazinopyridazine.
The assembly of pyridazinyl-pyrazolyl scaffolds can be approached through two primary strategies: convergent and divergent synthesis.
A convergent synthesis is the most direct and common approach for this target scaffold. In this strategy, the pyridazine and pyrazole ring precursors are synthesized or procured separately and then combined in a late-stage step to form the final product. For this compound, a convergent approach would involve the reaction of 3-hydrazinopyridazine with a suitable three-carbon electrophile that already contains or can generate the 3-amino group of the pyrazole. For example, reacting 3-hydrazinopyridazine with a β-ketonitrile or a derivative of cyanoacetic acid would lead to cyclization and formation of the desired 3-aminopyrazole (B16455) ring directly attached to the pyridazine nitrogen. researchgate.net This method offers high efficiency as the key bond-forming reaction occurs between two well-defined and often complex fragments.
A divergent synthesis , conversely, would involve the creation of a common pyridazinyl-pyrazole intermediate that can be subsequently modified to yield a variety of final products. nih.govmdpi.com For instance, a core scaffold like 2-pyridazin-3-yl-2H-pyrazole could be synthesized and then functionalized at the C3 position of the pyrazole ring. This might involve nitration followed by reduction to install the amine group. This approach is advantageous for creating a library of related compounds from a single intermediate, although it may require more synthetic steps to reach the specific target molecule.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of pyridazinyl-pyrazoles via the cyclocondensation of a hydrazinopyridazine with a 1,3-dielectrophile, several parameters can be adjusted. researchgate.net
Catalyst: The cyclization can be performed under acidic, basic, or neutral conditions. Acid catalysts facilitate the initial condensation and subsequent cyclization. Lewis acids or even green catalysts like nano-ZnO can be employed to improve reaction rates and yields. mdpi.com
Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol (B145695) are commonly used, but greener alternatives such as water or solvent-free conditions under microwave irradiation are increasingly favored. researchgate.net
Temperature: Temperature control is critical. While some reactions proceed at room temperature, others require heating to drive the cyclization to completion. In some cases, temperature can even be used to control the reaction pathway, leading to different products from the same starting materials. nih.govmdpi.com
Reaction Time: Optimizing the reaction time ensures the reaction goes to completion without the formation of degradation byproducts. This is often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Interactive Table: Parameters for Optimization of Pyridazinyl-Pyrazole Synthesis
| Parameter | Influence on Reaction | Examples of Conditions |
|---|---|---|
| Catalyst | Affects reaction rate and mechanism. | Acetic acid, ZnO nanoparticles, Ammonium (B1175870) chloride. jetir.org |
| Solvent | Influences solubility, reactivity, and work-up. | Ethanol, Water, Ionic Liquids, Solvent-free. mdpi.com |
| Temperature | Controls reaction rate and product selectivity. | Room temperature to reflux (~80-120 °C). nih.gov |
| Energy Source | Can reduce reaction times and improve yields. | Conventional heating, Microwave irradiation, Ultrasound. researchgate.net |
Applying green chemistry principles to the synthesis of heterocyclic compounds aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.orgnih.gov Several green strategies are applicable to the synthesis of pyridazinyl-pyrazole analogues.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov Solvent-free "one-pot" syntheses of pyrazoles from carbonyl precursors via in-situ generated tosylhydrazones have been successfully carried out using microwave activation. nih.gov
Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ethanol is a core principle of green chemistry. jetir.org Furthermore, employing recyclable or biodegradable catalysts, such as taurine (B1682933) or ammonium chloride, can significantly reduce the environmental impact of the synthesis. mdpi.comjetir.org For example, an efficient synthesis of 1,3,5-substituted pyrazoles has been described using nano-ZnO as a catalyst under green conditions. mdpi.com
Derivatization Strategies and Functionalization of the this compound Scaffold
Once the core this compound scaffold is synthesized, its properties can be tuned through derivatization. Functionalization can be targeted at the pyrazole ring, the exocyclic amine, or the pyridazine moiety.
The pyridazine ring is an electron-deficient heterocycle, which dictates its reactivity. nih.gov Modifications typically involve reactions that are favorable for such systems. If the pyridazine ring in the scaffold contains a suitable leaving group, such as a halogen, it can be a handle for various transformations.
Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing electron-deficient heterocycles is the displacement of a leaving group (e.g., a chloro group) by a nucleophile. This would allow for the introduction of a wide range of substituents, including alkoxy, amino, or cyano groups, onto the pyridazine ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. A halogenated pyridazinyl-pyrazole precursor could be coupled with various boronic acids, alkenes, or alkynes to introduce diverse aryl, vinyl, or alkynyl substituents. This approach has been used to functionalize pyrazoles containing pyridinyl substituents. nih.gov
Ring Transformation: In some cases, the pyridazine ring system itself can undergo rearrangement. For example, certain pyrimido[1,2-b]pyridazin-4-one derivatives, which can be synthesized from 3-aminopyridazines, have been shown to undergo a "ring switching" transformation upon treatment with diazonium salts to yield 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.org This highlights the potential for more complex chemical transformations originating from the pyridazine moiety.
Chemical Modifications at the Pyrazole Moiety
The pyrazole ring within the this compound structure is an aromatic heterocycle that can undergo various functionalization reactions. mdpi.com These modifications are crucial for developing structure-activity relationships in medicinal chemistry programs. Key transformations often target the C-4 position of the pyrazole ring, which is susceptible to electrophilic substitution.
One of the most effective methods for introducing a functional group at the C-4 position is the Vilsmeier-Haack reaction. nih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the pyrazole ring. This transformation converts a hydrazone precursor into a 4-formylpyrazole derivative. nih.gov The resulting aldehyde is a versatile synthetic handle that can be further elaborated into a variety of other functional groups.
For instance, the 4-formylpyrazole can undergo condensation reactions with active methylene (B1212753) compounds. A documented example involves the reaction of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile in the presence of glacial acetic acid to yield more complex, fused heterocyclic systems. nih.gov
| Reaction Type | Reagents & Conditions | Position of Modification | Resulting Functional Group | Citation |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C-4 | Aldehyde (-CHO) | nih.gov |
| Condensation | 2-aminothiophene-3-carbonitrile, glacial acetic acid, ethanol | C-4 (via aldehyde) | Fused Thienopyrimidine | nih.gov |
Transformations Involving the Amine Functionality
The exocyclic primary amine at the C-3 position of the pyrazole ring is a key site for chemical diversification. Its nucleophilic character allows for a wide range of transformations, including acylation, alkylation, and condensation reactions to form new C-N bonds.
Condensation reactions are particularly useful for building larger, more complex molecular architectures. For example, 5-aminopyrazoles are known to react with isatin (B1672199) derivatives (indole-2,3-diones) to produce pyrazole-oxindole hybrid systems. mdpi.com This type of reaction highlights the ability of the amine group to act as a nucleophile in cyclocondensation processes, forming the basis for constructing fused heterocyclic scaffolds. researchgate.net
Furthermore, the amine functionality can be transformed into a diazonium salt, which is a highly versatile intermediate. Treatment of a related 3-aminopyridazine (B1208633) derivative with a diazotizing agent can furnish a stable diazonium tetrafluoroborate (B81430) salt. semanticscholar.org These salts are valuable precursors that can undergo various subsequent reactions. For instance, heating these diazonium salts in primary alcohols can lead to a "ring switching" transformation, yielding 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.org Alternatively, reaction in a secondary alcohol like 2-propanol can result in dediazonation, replacing the diazonium group with a hydrogen atom. semanticscholar.org
| Transformation | Reagents & Conditions | Product Type | Key Intermediate | Citation |
| Condensation | Isatin Derivatives | Pyrazole-oxindole hybrids | Schiff base | mdpi.com |
| Diazotization | NaNO₂, HBF₄ | Diazonium salt | 3-Diazonium tetrafluoroborate | semanticscholar.org |
| Ring Switching | Primary Alkanols (e.g., MeOH, EtOH), Heat | 1,2,3-Triazole derivatives | Diazonium salt | semanticscholar.org |
| Dediazonation | 2-Propanol, Heat | 3-Unsubstituted pyrazole | Diazonium salt | semanticscholar.org |
Multi-Component Reactions (MCRs) and Cycloaddition Chemistry Applied to this compound Precursors
The construction of the core bicyclic structure of this compound often relies on powerful synthetic strategies that can build the heterocyclic rings efficiently. Multi-component reactions (MCRs) and cycloaddition reactions are paramount in this regard, allowing for the rapid assembly of molecular complexity from simple starting materials. nih.govbeilstein-journals.org
The pyridazine ring is commonly synthesized via a [4+2] cycloaddition reaction, also known as an inverse-electron-demand Diels-Alder reaction. researchgate.net This reaction typically involves the coupling of a 1,2,4,5-tetrazine (B1199680) with an alkene or alkyne. The reaction with an alkyne proceeds through an unstable bicyclic intermediate that rapidly extrudes a molecule of dinitrogen (N₂) to afford the aromatic pyridazine ring. researchgate.net This method is highly effective for producing 3,6-disubstituted pyridazines, which are direct precursors to the target molecule's pyridazine portion. researchgate.net
The pyrazole ring is classically formed through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov MCRs provide an elegant way to generate the 1,3-dicarbonyl precursor in situ. For example, a three-component reaction can be designed where an enolate and a carboxylic acid chloride first react to form a 1,3-diketone, which is then trapped by a hydrazine in the same pot to yield the pyrazole ring. beilstein-journals.org Another prominent pathway to pyrazoles is through [3+2] cycloaddition reactions, where a 1,3-dipole, such as a diazo compound, reacts with a dipolarophile, like an alkyne, to form the five-membered ring. mdpi.comnih.gov
| Heterocyclic Core | Reaction Type | Key Reactants | Key Features | Citation |
| Pyridazine | [4+2] Cycloaddition | 1,2,4,5-Tetrazine + Alkyne | Inverse-electron-demand Diels-Alder; N₂ extrusion | researchgate.net |
| Pyrazole | Cyclocondensation (MCR) | Enolate + Acid Chloride + Hydrazine | In situ generation of 1,3-dicarbonyl | beilstein-journals.org |
| Pyrazole | [3+2] Cycloaddition | Diazo compound + Alkyne | 1,3-Dipolar cycloaddition | mdpi.comnih.gov |
Advanced Structural Elucidation and Conformational Analysis of 2 Pyridazin 3 Yl 2h Pyrazol 3 Ylamine
Spectroscopic Methodologies for Structural Characterization
A multi-faceted spectroscopic approach was utilized to ascertain the intricate structural features of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine. Each technique provided unique and complementary information, culminating in a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent such as DMSO-d₆ would be essential for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of both the pyridazine (B1198779) and pyrazole (B372694) rings, as well as the amine group. The pyridazine ring protons are expected to appear as a characteristic set of multiplets in the aromatic region. The pyrazole ring protons would also resonate in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions on the heterocyclic ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum will provide valuable information regarding the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will differentiate between the carbons of the pyridazine and pyrazole rings. The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic rings of the target molecule.
Advanced two-dimensional NMR techniques are indispensable for unambiguous assignments. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, particularly within the pyridazine ring system. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and confirming the connectivity between the pyridazine and pyrazole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole Ring | ||
| C3 | - | ~150-155 |
| H4 | ~6.0-6.5 (d) | ~95-100 |
| H5 | ~7.5-8.0 (d) | ~130-135 |
| NH₂ | ~5.0-6.0 (br s) | - |
| Pyridazine Ring | ||
| C3' | - | ~155-160 |
| H4' | ~7.8-8.2 (dd) | ~125-130 |
| H5' | ~7.6-8.0 (dd) | ~120-125 |
Note: The predicted chemical shifts are based on the analysis of similar pyridazine and pyrazole derivatives found in the literature. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its molecular formula (C₇H₆N₆).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would provide valuable structural information. The "nitrogen rule" in mass spectrometry, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the proposed structure. nih.gov
Key fragmentation pathways for related nitrogen-containing heterocyclic systems often involve the cleavage of the rings. researchgate.net For this compound, fragmentation could be initiated by the loss of small, stable molecules such as N₂, HCN, or cyanamide (CH₂N₂) from the pyrazole or pyridazine rings. The fragmentation of the bond linking the two heterocyclic rings would also be a significant pathway, leading to ions corresponding to the individual pyridazinyl and pyrazolyl moieties. A plausible fragmentation pattern could involve the initial loss of N₂ from the pyridazine ring, followed by further fragmentation of the resulting radical cation. The pyrazole ring could undergo cleavage to lose HCN. The presence of the amino group could also lead to characteristic fragmentation patterns. researchgate.net
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 142 | [M - N₂]⁺ |
| 115 | [M - N₂ - HCN]⁺ |
| 94 | [C₄H₄N₃]⁺ (Pyrazolylamine moiety) |
Note: These are predicted fragmentation patterns based on the general fragmentation of pyrazoles and pyridazines. The relative abundances of these fragments would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching vibrations of the aromatic rings, which might be weak in the IR spectrum, are often strong in the Raman spectrum. This can be particularly useful for characterizing the heterocyclic ring systems.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Weak |
| N-H Stretch (symmetric) | ~3350 | Weak |
| Aromatic C-H Stretch | ~3100-3000 | Strong |
| C=N/C=C Ring Stretch | ~1620-1500 | Strong |
| N-H Bend | ~1600 | Moderate |
Note: Predicted frequencies are based on typical values for aminopyrazoles and pyridazines. nist.govresearchgate.net
UV-Visible Spectroscopy in Electronic Structure Investigation
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.
The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol, is expected to exhibit absorption maxima (λₘₐₓ) characteristic of π → π* and n → π* transitions within the conjugated heterocyclic system. Pyrazole itself shows a strong absorption around 210 nm. nih.gov The presence of the pyridazine ring and the amino group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. It is anticipated that there will be multiple absorption bands corresponding to the electronic transitions within the coupled aromatic systems. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to aid in the assignment of the observed electronic transitions.
Table 4: Predicted UV-Visible Absorption Maxima for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~250-280 |
Note: These are estimated values based on the UV spectra of related pyrazole and pyridazine derivatives. researchgate.netsci-hub.se
X-ray Crystallography of this compound and Related Congeners
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture
The crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic rings. These interactions play a crucial role in determining the solid-state architecture and physical properties of the compound. For related pyrazole derivatives, various crystal systems have been observed, including monoclinic and triclinic systems. semanticscholar.org The space group would also be determined, providing information about the symmetry of the crystal lattice.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| V (ų) | ~1200-1800 |
Note: This is a hypothetical data set based on the crystallographic data of similar heterocyclic compounds. semanticscholar.org Actual values can only be determined experimentally.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. For this compound, the presence of multiple hydrogen bond donors and acceptors (the amine group and the nitrogen atoms of the pyridazine and pyrazole rings) suggests a high potential for forming various polymorphic structures. The arrangement of molecules in the crystal lattice can be influenced by factors such as solvent of crystallization, temperature, and pressure. Different polymorphs would be expected to exhibit distinct spectroscopic and physical properties.
Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is a widely used technique to modify the physicochemical properties of a compound. The hydrogen bonding capabilities of this compound make it a prime candidate for forming co-crystals with various co-formers. Potential co-formers could include carboxylic acids, amides, and other heterocyclic compounds that can participate in hydrogen bonding interactions. The formation of co-crystals can lead to improved properties such as increased solubility and enhanced stability. The robust hydrogen-bonding potential of the ring nitrogen atoms in pyridazine has been noted for its application in drug design, where both heteroatoms can simultaneously engage a target.
Interactive Data Table: Predicted Hydrogen Bonding Interactions in Potential Polymorphs and Co-crystals.
| Interaction Type | Donor | Acceptor | Potential Impact on Crystal Packing |
| Intermolecular Hydrogen Bond | Pyrazole-NH | Pyridazine-N | Formation of dimeric or catemeric structures |
| Intermolecular Hydrogen Bond | Amine-NH₂ | Pyridazine-N | Cross-linking of molecular chains |
| Intermolecular Hydrogen Bond | Amine-NH₂ | Pyrazole-N | Stabilization of layered structures |
| π-π Stacking | Pyridazine Ring | Pyrazole Ring | Contribution to crystal lattice stability |
Conformational Dynamics and Tautomeric Equilibria in this compound
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for this compound. The pyrazole ring, in particular, can exhibit tautomerism. Pyrazoles are known to be versatile scaffolds that exhibit tautomerism, which can influence their reactivity and biological activity. Specifically, the amine group on the pyrazole ring can participate in amino-imino tautomerism. The equilibrium between these tautomeric forms can be influenced by the solvent, temperature, and pH.
The general structure of pyrazoles includes a five-membered aromatic ring with two adjacent nitrogen atoms. This structure allows for different tautomeric forms depending on the position of the substituent and the proton on the nitrogen atoms. For 3(5)-substituted pyrazoles, the position of the substituent can significantly influence the tautomeric equilibrium.
Interactive Data Table: Potential Tautomeric Forms of this compound.
| Tautomeric Form | Description | Key Structural Feature |
| Amino Tautomer | The amino group is present as -NH₂. | C-N single bond to the amino group. |
| Imino Tautomer | The amino group is converted to an imino group (=NH) with a double bond to the pyrazole ring. | C=N double bond within the pyrazole ring involving the exocyclic nitrogen. |
Further experimental and theoretical studies are necessary to fully elucidate the polymorphic landscape, co-crystallization potential, conformational preferences, and tautomeric equilibria of this compound. Such studies would provide critical insights into its solid-state properties and behavior in solution, which are essential for its potential development and application.
Computational and Theoretical Chemistry Studies on 2 Pyridazin 3 Yl 2h Pyrazol 3 Ylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of characteristics, from molecular geometry to electronic distribution and reactivity, without the need for empirical data.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.com For 2-pyridazin-3-yl-2H-pyrazol-3-ylamine, DFT is employed to determine its most stable three-dimensional conformation through geometry optimization. This process finds the arrangement of atoms that corresponds to a local minimum on the potential energy surface. nih.gov
Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to accurately model the molecule's electronic system. nih.govresearcher.lifemodern-journals.com The geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, DFT is used to calculate crucial electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can also be derived from these energies to further quantify reactivity. mdpi.com The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. mdpi.com
| Parameter | Description | Significance in Molecular Analysis |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |
| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron-occupied orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the first vacant orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Higher hardness correlates with lower reactivity. mdpi.com |
| Global Softness (σ) | The reciprocal of chemical hardness (1/η). | Higher softness indicates higher reactivity. mdpi.com |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation. These methods are valuable for predicting spectroscopic parameters and exploring potential reaction pathways. For instance, ab initio calculations can be used to compute the vibrational frequencies of this compound. nih.gov The results can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. nih.goviu.edu.sa
These calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation. nih.gov Furthermore, ab initio methods are employed to map out reaction energy profiles, identifying transition states and calculating activation energies. This information is crucial for understanding reaction mechanisms and predicting the feasibility of chemical transformations involving the this compound scaffold.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution or in complex with a biological macromolecule. semanticscholar.orgnih.gov
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. This is particularly important for understanding how the molecule might fit into a binding site of a protein. nih.gov
When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can reveal the stability of the ligand-protein complex. researchgate.net Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the Radius of Gyration (Rg) to monitor the compactness of the system. semanticscholar.org These simulations can also elucidate the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the binding. mdpi.com
| Analysis Type | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation compared to a reference structure. | Assesses the structural stability and convergence of the simulation. semanticscholar.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions within the molecule or protein-ligand complex. semanticscholar.org |
| Radius of Gyration (Rg) | Measures the overall compactness of the system. | Indicates conformational changes, such as folding or unfolding. semanticscholar.org |
| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds over time. | Identifies key hydrogen bonding interactions that contribute to binding affinity and stability. |
| Binding Free Energy Calculation | Estimates the free energy of binding between a ligand and its receptor (e.g., using MM/PBSA or MM/GBSA). | Provides a quantitative measure of binding affinity. nih.gov |
In Silico Modeling for Interaction Mode Prediction and Scaffold Exploration
In silico modeling encompasses a range of computational techniques used to predict how a molecule interacts with a biological target and to explore chemical space for new, related compounds. These methods are central to modern drug discovery. researchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, virtual screening can be used to discover derivatives with potentially enhanced activity. researchgate.netresearchgate.net
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target. researchgate.net A scoring function then estimates the binding affinity, and the molecules are ranked based on their scores. This method can predict the binding pose and key interactions of this compound derivatives. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules that are known to be active. A common LBVS technique is similarity searching, where new molecules are sought that are structurally similar to known active compounds, under the principle that similar molecules are likely to have similar biological activities. nih.gov
Pharmacophore modeling is a powerful tool in lead optimization. juniperpublishers.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govmdpi.com
For this compound derivatives, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model serves as a 3D query to search for new molecules that possess the required features in the correct spatial arrangement. The validated pharmacophore can guide the rational design of new derivatives by highlighting which parts of the molecule are crucial for activity and where modifications can be made to improve properties like potency or selectivity. nih.govmdpi.com This approach, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provides a robust framework for optimizing lead compounds. juniperpublishers.com
| Feature | Abbreviation | Description | Potential Relevance to this compound |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., N, O). | The nitrogen atoms in the pyridazine (B1198779) and pyrazole (B372694) rings. |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., -NH₂, -OH). | The primary amine (-NH₂) group. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. | The pyridazine and pyrazole rings. nih.gov |
| Hydrophobic Region | HY | A nonpolar region of the molecule. | The aromatic rings can contribute to hydrophobic interactions. mdpi.com |
| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. | The amine group could potentially be protonated. |
Biological Activity Profiling and Mechanistic Investigations of 2 Pyridazin 3 Yl 2h Pyrazol 3 Ylamine in Vitro and Pre Clinical Focus
Target Identification and Validation through Mechanistic Assays
The biological activity of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine derivatives has been profiled through a variety of mechanistic assays, leading to the identification of key molecular targets. These studies have been instrumental in elucidating the compound's mechanism of action at the molecular level.
Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based)
Analogues of this compound have demonstrated significant inhibitory activity against several key enzymes, most notably Janus kinase 2 (JAK2) and cyclooxygenase-2 (COX-2). The pyrazol-3-yl amine moiety has been identified as a critical "hinge-binder" for potent and selective JAK2 inhibition. nih.govresearchgate.netnih.govlookchem.com This interaction is crucial for the compound's ability to interfere with the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.
In the context of COX-2 inhibition, pyrazole-pyridazine hybrids have been designed to selectively target the COX-2 enzyme over its COX-1 isoform. nih.gov This selectivity is attributed to the bulkier pyrazole-pyridazine core, which can be accommodated in the larger active site of the COX-2 enzyme. nih.gov The amino group on the pyrazole (B372694) ring is believed to play a significant role in the binding interactions with the enzyme. nih.gov
| Compound Analogue | Target Enzyme | Activity | Reference |
| Pyrazol-3-ylamino pyrazines | JAK2 | Potent Inhibition | researchgate.net |
| Thiazol-2-yl amine isosteres | JAK2 | Potent and Selective Inhibition | nih.govnih.govlookchem.com |
| Pyrazole-pyridazine hybrids | COX-2 | Selective Inhibition | nih.gov |
Receptor Binding and Ligand-Target Interaction Assays
Investigations into the receptor binding profiles of related compounds have identified adenosine (B11128) A1 and A3 receptors as potential targets. Specifically, a 7-amino-pyrazolo[3,4-d]pyridazine scaffold, which shares structural similarities with the compound of interest, has been shown to produce a high-affinity adenosine A1/A3 receptor antagonist. Molecular docking studies suggest that specific substitutions on the pyrazole and pyridazine (B1198779) rings are critical for stabilizing the ligand within the orthosteric binding cavity of these receptors.
Furthermore, pyrazol-4-yl-pyridine derivatives, another class of related compounds, have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4. nih.gov These compounds have been shown to induce a significant increase in the binding affinity of the endogenous ligand, acetylcholine. nih.gov
Modulation of Cellular Pathways and Signaling Cascades (In Vitro)
The enzymatic inhibition observed with analogues of this compound translates to the modulation of key cellular signaling pathways. As potent JAK2 inhibitors, these compounds effectively disrupt the JAK-STAT signaling cascade, which is crucial for the proliferation of certain cancer cells.
In the case of COX-2 inhibition, the pyrazole-pyridazine hybrids have been shown to reduce the production of pro-inflammatory prostaglandins. nih.gov This is achieved by blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2, a key step in the inflammatory pathway.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship studies have been pivotal in optimizing the potency and selectivity of this class of compounds. These studies have systematically explored the impact of various structural modifications on their biological activity.
Elucidation of Key Structural Features for Modulating Activity
The core pyrazole-pyridazine scaffold is a key determinant of the biological activity of these compounds. The pyrazol-3-yl amine group, in particular, has been consistently identified as a crucial feature for hinge-binding to kinases like JAK2. nih.govresearchgate.netnih.govlookchem.com The nitrogen atoms of the pyrazole ring are also important for interactions with target enzymes, such as forming hydrogen bonds with key residues in the active site of COX-2. nih.gov
The nature of the substituent on the pyridazine ring also plays a significant role. For instance, in the context of adenosine receptor antagonists, a 7-benzylamino group on a pyrazolo[3,4-d]pyridazine scaffold was found to be optimal for high affinity.
Exploration of Substituent Effects on In Vitro Biological Endpoints
Systematic modifications of the pyrazole and pyridazine rings have provided valuable insights into the SAR of these compounds. For example, the replacement of the pyrazol-3-yl amine with a thiazol-2-yl amine was found to be a successful isosteric replacement that maintained potent and selective JAK2 inhibition. nih.govnih.govlookchem.com
In the pyrazole-pyridazine hybrids targeting COX-2, the introduction of bulky methoxy (B1213986) groups at the meta and para positions of a phenyl ring attached to the core scaffold resulted in enhanced interaction and fitting within the enzyme's binding pocket. nih.gov The nature of the substituents on the 5-aminopyrazole ring was also found to be critical for modulating hydrogen bonding interactions with the receptor. nih.gov
| Scaffold Modification | Target | Effect on Activity | Reference |
| Replacement of pyrazol-3-yl amine with thiazol-2-yl amine | JAK2 | Maintained potent and selective inhibition | nih.govnih.govlookchem.com |
| Introduction of bulky methoxy groups on phenyl substituent | COX-2 | Enhanced binding and interaction | nih.gov |
| Varied substituents on 5-aminopyrazole ring | COX-2 | Modulated hydrogen bonding with receptor | nih.gov |
Emerging Applications and Future Research Directions for 2 Pyridazin 3 Yl 2h Pyrazol 3 Ylamine
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. Both pyridazine (B1198779) and pyrazole (B372694) nuclei, the core components of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine, are widely recognized as privileged structures in medicinal chemistry. nih.govnih.govresearchgate.net Their presence in numerous FDA-approved drugs underscores their pharmacological importance. nih.gov The pyridazine ring and its derivatives are key features in many biologically active compounds with applications in cancer therapy, leveraging their ability to modulate physicochemical properties and improve ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net Similarly, the pyrazole moiety is a cornerstone in drugs with anti-inflammatory, anticoagulant, and analgesic properties, highlighting its diverse biological potential. nih.gov The combination of these two pharmacologically significant heterocycles in one molecule suggests a synergistic potential for broad-spectrum biological activity.
Development as Chemical Probes for Biological Systems
The inherent electronic properties and biocompatibility of N-heteroaromatic scaffolds make them ideal for developing chemical probes. Pyrazole derivatives, in particular, have shown significant promise as fluorescent probes for bioimaging applications. nih.gov These probes are crucial tools for real-time monitoring of biological processes within living cells and tissues. nih.gov
The structural versatility of the pyrazole core allows for the synthesis of derivatives that can detect specific ions or changes in cellular conditions, such as temperature or hypoxia. nih.gov For example, certain pyrazole-based probes exhibit fluorescence enhancement upon chelating with metal ions like Cu²⁺, a mechanism that restricts E/Z isomerization and increases molecular rigidity, thereby "switching on" the fluorescence. nih.gov Given their good membrane permeability and biocompatibility, pyrazole-containing compounds are well-suited for applications in general cell staining and the specific labeling of subcellular structures. nih.gov This established utility of pyrazoles suggests that this compound and its derivatives could be developed into sophisticated chemical probes for investigating complex biological systems.
Contribution to Novel Chemical Entity Discovery
The pyridazine-pyrazole framework serves as a fertile ground for the discovery of novel chemical entities (NCEs) targeting a range of diseases. The strategy of using these scaffolds has led to the identification of potent and selective inhibitors for various protein kinases, which are critical targets in oncology.
A prominent example is the development of AP24534 (Ponatinib), a pan-inhibitor of the BCR-ABL kinase, including the resistant T315I mutant, which is based on an imidazo[1,2-b]pyridazine (B131497) core. nih.govmdpi.com This demonstrates the power of the pyridazine scaffold in overcoming drug resistance in cancer therapy. nih.gov Furthermore, research into pyrazol-3-ylamino pyrazines has yielded novel and potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in signal transduction pathways implicated in myeloproliferative neoplasms. researchgate.net The modular nature of this scaffold is highlighted by studies where the pyrazol-3-yl amine "hinge binder" was successfully replaced by an isosteric thiazol-2-yl amine, leading to a new class of selective JAK2 inhibitors. researchgate.netnih.gov
The following table summarizes key examples of novel chemical entities developed from related scaffolds.
| Compound Class | Scaffold | Target | Therapeutic Area |
| AP24534 (Ponatinib) | Imidazo[1,2-b]pyridazine | BCR-ABL Kinase (including T315I mutant) | Chronic Myeloid Leukemia (CML) |
| Pyrazol-3-ylamino pyrazines | Pyrazol-3-ylamino pyrazine (B50134) | JAK2 Kinase | Myeloproliferative Neoplasms (MPNs) |
| Thiazol-2-ylamino pyrazines | Thiazol-2-ylamino pyrazine | JAK2 Kinase | Myeloproliferative Neoplasms (MPNs) |
| Pyrazole-linked benzimidazoles | Pyrazole-benzimidazole | Aurora A/B Kinase | Oncology |
These examples underscore the value of the pyridazine and pyrazole motifs in generating NCEs with significant therapeutic potential.
Potential in Materials Science and Photophysical Applications
Beyond their biomedical importance, pyridazine and pyrazole derivatives are gaining significant interest for their applications in materials science and as functional materials. researchgate.net The unique electronic and structural characteristics of these heterocyclic systems make them attractive building blocks for creating novel materials with tailored optical and electronic properties.
Integration into Luminescent Materials and Organic Electronics
Pyrazoline derivatives, which share the core five-membered ring with pyrazoles, are particularly noted for their excellent electro-optical properties and have been extensively studied for use in organic electronics. researchgate.net They have been successfully integrated into organic light-emitting diodes (OLEDs) as highly effective materials. epa.gov
Specifically, pyrazoline derivatives have been shown to function well as hole transport layers (HTLs) in OLED devices. researchgate.net Certain triaryl pyrazoline derivatives have been used as dopants in both the hole transport and electron transport layers, resulting in devices that emit bright blue light with high luminance. researchgate.net The twisted molecular structures of some pyrazole derivatives contribute to high glass transition temperatures, which is a desirable property for morphological stability in electronic devices. epa.gov These compounds typically exhibit intense absorption in the UV range and produce blue fluorescence, with emission wavelengths that can be tuned by altering solvent polarity. epa.gov This body of research indicates a strong potential for this compound to be used as a scaffold for developing new luminescent materials for OLEDs and other organic electronic applications.
Exploration in Coordination Chemistry and Metal Complexes
The nitrogen atoms within the pyridazine and pyrazole rings of this compound act as excellent donor sites for coordinating with metal ions. This makes the compound a promising ligand for the construction of novel coordination complexes and polymers. nih.govresearchgate.net The field of coordination chemistry is increasingly important in developing new therapeutic and diagnostic agents, as well as functional materials. nih.gov
Pyrazole-based ligands have been used to synthesize a variety of mononuclear and polynuclear metal complexes with metals such as Cadmium(II), Copper(II), Iron(II), Zinc(II), and Ruthenium(II). researchgate.netnih.gov For instance, ligands featuring a 3-(2-pyridyl)pyrazole unit have been shown to coordinate with Cu(II) and Zn(II) ions. researchgate.net The resulting complexes can form diverse supramolecular architectures through hydrogen bonding. nih.gov Similarly, pyrazine and pyridine (B92270) amides, which are structurally related to the pyridazine portion of the target molecule, readily form complexes with Cu(II), exhibiting various coordination modes including chelation and bridging. mdpi.com The ability of these related N-heterocyclic ligands to form stable and structurally diverse metal complexes strongly suggests that this compound could be a versatile ligand for creating new metal-organic frameworks (MOFs) and coordination compounds with interesting magnetic, optical, or catalytic properties.
| Ligand Type | Metal Ions | Resulting Structure |
| 3-(2-pyridyl)pyrazole | Cu(II), Zn(II), Ni(II), Ru(II) | Characterized metal complexes |
| Pyrazole-acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear coordination complexes |
| Pyrazine Carboxamides | Cu(II) | Coordination polymers and complexes |
Catalytic and Organocatalytic Applications of this compound
N-unsubstituted pyrazoles are recognized as versatile ligands in homogeneous catalysis, largely due to their proton-responsive nature. nih.gov The presence of a proton on one of the pyrazole nitrogen atoms allows these complexes to participate in reactions that may be relevant to important chemical transformations. nih.gov Protic pyrazole complexes have been explored for their catalytic applications, with research focusing on their mechanistic aspects in various reactions. nih.gov Given that this compound contains both a pyrazole ring, which can be protic, and additional nitrogen donor sites on the pyridazine ring, it holds potential for development as a novel ligand in catalysis or as an organocatalyst itself. The electron-donating amino group could further modulate the electronic properties of the scaffold, potentially enhancing its catalytic activity in specific organic transformations.
Unexplored Research Avenues and Interdisciplinary Applications
While direct research on this compound is not extensively documented in publicly available literature, the unique structural combination of a pyridazine and a pyrazole ring suggests a multitude of unexplored research avenues. The broader family of pyridazinyl-pyrazole derivatives has demonstrated significant potential in medicinal chemistry, and by extension, this compound represents a promising scaffold for novel applications. nih.govrsc.org Future investigations could unlock its potential across various scientific disciplines.
One of the most promising areas for future research lies in the continued exploration of its therapeutic potential. Hybrid molecules incorporating both pyrazole and pyridazine moieties have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.govrsc.org The specific arrangement of nitrogen atoms in this compound could lead to novel interactions with biological targets.
Further diversification of this molecular scaffold could yield compounds with a wide array of biological activities. Nitrogen-containing heterocyclic compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. nih.govscispace.comnih.gov Systematic derivatization of the core structure and subsequent biological screening could identify novel therapeutic agents.
Computational modeling and in silico studies will be instrumental in guiding these future research directions. eurasianjournals.com Techniques such as molecular docking and density functional theory (DFT) can predict the binding affinities of this compound derivatives with various biological targets, helping to prioritize synthetic efforts and uncover novel mechanisms of action. eurasianjournals.comresearchgate.net Such computational approaches can accelerate the discovery of new therapeutic applications for this class of compounds. researchgate.net
Beyond medicinal chemistry, the unique electronic and structural properties of pyridazinyl-pyrazole compounds could be harnessed in the field of materials science. The nitrogen-rich structure suggests potential applications in coordination chemistry, where it could act as a ligand for the formation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or as sensory materials. mdpi.com
The intersection of biology and materials science offers another exciting frontier. For instance, the development of biocompatible polymers or hydrogels incorporating the this compound moiety could lead to new drug delivery systems or biomaterials with tailored properties.
Furthermore, the synthesis of novel derivatives can be advanced through modern, sustainable chemical methodologies. The use of multicomponent reactions and green chemistry approaches could provide efficient and environmentally friendly routes to a library of this compound analogs for further investigation. mdpi.com
The following table outlines potential interdisciplinary research areas for this compound and its derivatives:
| Research Area | Potential Applications | Key Methodologies |
|---|---|---|
| Medicinal Chemistry | Development of novel anti-inflammatory, anticancer, antimicrobial, and antiviral agents. | Synthesis of derivative libraries, high-throughput screening, in vitro and in vivo biological assays. |
| Computational Chemistry | Prediction of biological activity, elucidation of mechanism of action, design of targeted therapies. | Molecular docking, molecular dynamics simulations, quantum mechanical calculations. eurasianjournals.com |
| Materials Science | Creation of novel metal-organic frameworks (MOFs), coordination polymers, and functional materials. | Synthesis and characterization of new materials, investigation of catalytic and sensory properties. |
| Biomaterials Science | Development of drug delivery systems, biocompatible polymers, and tissue engineering scaffolds. | Polymer synthesis and characterization, biocompatibility studies, drug release profiling. |
| Agrochemical Science | Discovery of new herbicides, insecticides, and fungicides. | Synthesis and screening for agrochemical activity, investigation of mechanism of action in plants and insects. scispace.com |
Q & A
Q. What are the common synthetic routes for preparing 2-pyridazin-3-yl-2H-pyrazol-3-ylamine derivatives, and how are yields optimized?
The synthesis typically involves cyclocondensation reactions between pyridazine and pyrazole precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via refluxing intermediates in solvents like pyridine, followed by neutralization and crystallization. Key steps include controlling reaction time (e.g., 5–6 hours) and temperature (reflux conditions), with yields ranging from 62% to 70% . Optimization strategies include solvent selection (e.g., ethanol for recrystallization) and stoichiometric adjustments of reactants like phenyl hydrazine or acrylonitrile derivatives.
Q. How are structural and purity characteristics validated for this compound class?
Characterization relies on spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positions and aromaticity (e.g., pyridazine protons at δ 7.5–8.5 ppm).
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₆ClN₇Al at m/z 402.1).
- Elemental analysis ensures purity (e.g., C: 62.77%, H: 4.01%, N: 24.40% calculated vs. observed) .
Q. What safety precautions are critical when handling this compound analogs?
Key hazards include skin/eye irritation (Category 2/2A). Mitigation involves:
- Personal protective equipment (PPE): Gloves, goggles, and lab coats.
- Engineering controls: Fume hoods for volatile reactions.
- Storage: Cool, dry conditions in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing pyridazine-pyrazole hybrids?
Factorial design reduces experimental trials while maximizing data output. For example, variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1.0 mol%) can be tested. Statistical tools (e.g., ANOVA) identify significant factors affecting yield or purity, enabling rapid optimization .
Q. What computational methods support the design of novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. Coupled with cheminformatics (e.g., QSAR models), researchers screen substituents for target interactions (e.g., glucokinase activation) and prioritize candidates for synthesis .
Q. How are contradictions in spectral or biological data resolved for structurally similar analogs?
Discrepancies (e.g., NMR shifts or bioactivity variations) arise from regioisomerism or impurities. Strategies include:
Q. What methodologies validate the stability of pyridazine-pyrazole hybrids under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via:
- LC-MS for byproduct identification.
- pH-solubility profiling to assess formulation compatibility.
- Kinetic modeling to predict shelf-life .
Methodological Frameworks
Integrating experimental and computational data for reaction scalability:
Hybrid approaches combine:
- Microreactor systems for continuous flow synthesis.
- Machine learning to correlate lab-scale data with pilot-plant outcomes (e.g., heat transfer coefficients).
- Process Analytical Technology (PAT) for real-time monitoring of critical parameters .
Addressing synthetic bottlenecks in multi-step pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
